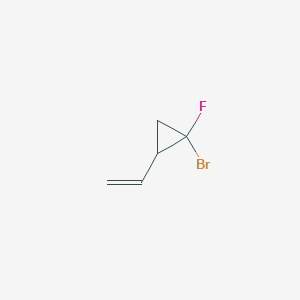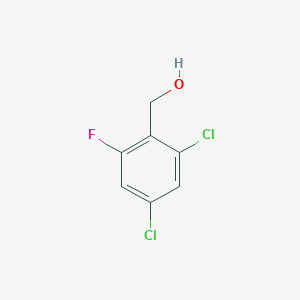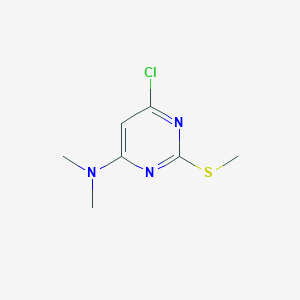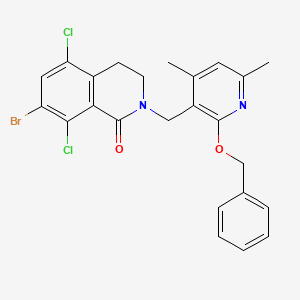![molecular formula C31H19N B3244353 Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole] CAS No. 1615703-28-0](/img/structure/B3244353.png)
Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] is a complex organic compound characterized by its unique spiro structure, which involves a central carbon atom connected to two different ring systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] typically involves multi-step organic reactions. One common method includes the Buchwald-Hartwig amination reaction, which is used to form the spiro linkage between the fluorene and indeno[1,2-a]carbazole moieties . The reaction conditions often involve the use of palladium catalysts, such as Pd(OAc)₂, and ligands like Xantphos, under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrofluorenes.
Aplicaciones Científicas De Investigación
Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism by which Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] exerts its effects is primarily through its electronic properties. The spiro structure provides a high degree of rigidity and planarity, which enhances its ability to transport charge. This makes it an effective hole-transporting material in optoelectronic devices. The molecular targets and pathways involved include interactions with other organic semiconductors and the facilitation of charge transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[fluorene-9,9′-xanthene]: Another spiro compound used in optoelectronics, known for its high thermal stability and efficiency in OLEDs.
Spiro[fluorene-9,9′-xanthene]-2,2′,7,7′-tetramine (X60): A hole-transporting material with similar applications in solar cells.
Uniqueness
Spiro[9H-fluorene-9,7’(12’H)-indeno[1,2-a]carbazole] is unique due to its specific spiro linkage and the combination of fluorene and indeno[1,2-a]carbazole moieties. This structure provides distinct electronic properties that are advantageous for certain optoelectronic applications, such as improved charge transport and stability.
Propiedades
IUPAC Name |
spiro[12H-indeno[1,2-a]carbazole-7,9'-fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H19N/c1-5-13-24-19(9-1)20-10-2-6-14-25(20)31(24)26-15-7-3-12-23(26)29-27(31)18-17-22-21-11-4-8-16-28(21)32-30(22)29/h1-18,32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNXREJDIWTVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C7=C(C=C5)C8=CC=CC=C8N7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
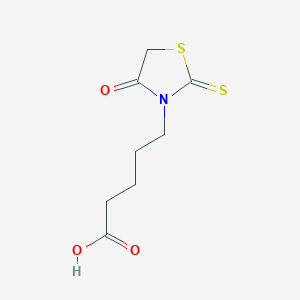
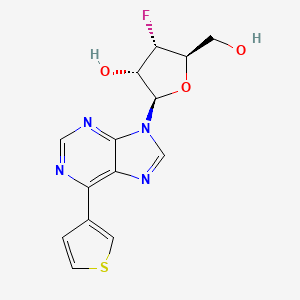
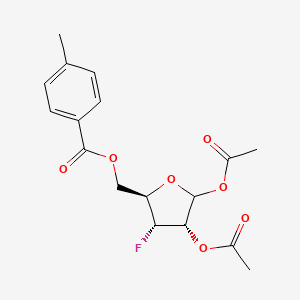
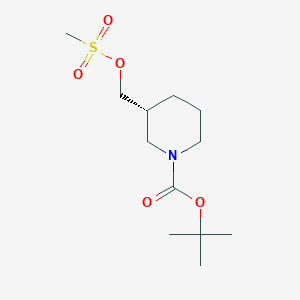
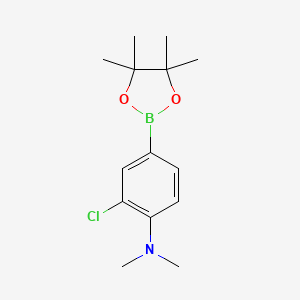
![3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole](/img/structure/B3244305.png)
![Potassium [(4-bromophenyl)methyl]trifluoroboranuide](/img/structure/B3244310.png)

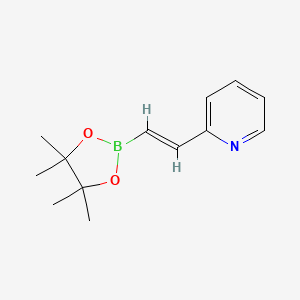
![Ethyl 2-(1,3-dimethyl-2,4-dioxo-6-(2-(tritylthio)ethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-5-yl)thiazole-4-carboxylate](/img/structure/B3244331.png)
